

OVA Peptide (257-264) TFA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: OVA Peptide(257-264) TFA

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This technical guide provides an in-depth overview of OVA Peptide (257-264) TFA, a critical tool for researchers, scientists, and drug development professionals in the field of immunology. This document outlines the peptide's core properties, its central role in the immune system, and detailed protocols for its application in experimental settings.

Core Properties and Specifications

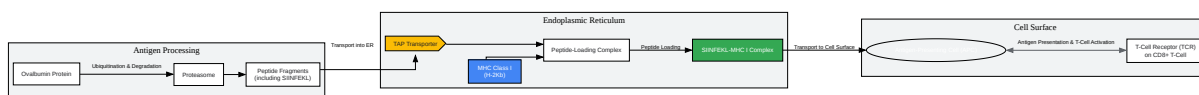
OVA Peptide (257-264), commonly known by its single-letter amino acid sequence SIINFEKL, is a synthetic octapeptide. It is a well-characterized, immunodominant epitope derived from chicken ovalbumin protein.[1][2] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counterion resulting from the purification process using High-Performance Liquid Chromatography (HPLC).[3] The TFA salt generally enhances the solubility of the peptide in aqueous solutions.[3] While residual TFA levels are not a concern for most standard in vitro assays, their presence should be noted for highly sensitive cellular or biochemical studies.[3]

This peptide is a class I (Kb)-restricted peptide epitope of ovalbumin, meaning it is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[4][5][6][7][8][9][10][11] This interaction is fundamental for the activation of CD8+ cytotoxic T lymphocytes (CTLs), making SIINFEKL a cornerstone for studying antigen presentation, T-cell activation, and the efficacy of immunotherapies.[1][5][9]

Property	Specification	Source(s)
Sequence	SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu)	[1][2][9]
Molecular Formula	C ₄₅ H ₇₄ N ₁₀ O ₁₃	[3][9][12]
Molecular Weight	~963.14 g/mol (free base)	[3][9][12][13]
Purity	Typically ≥95% or ≥97% (HPLC)	[9][13][14]
Appearance	White to off-white lyophilized powder	[14]
Solubility	Soluble in water (>1 mg/mL)	[9][14]
Storage	Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. Avoid multiple freeze-thaw cycles.	[4][6][10]
Counter-ion	Trifluoroacetate (TFA)	[3][13]

Mechanism of Action: MHC Class I Presentation

The presentation of OVA Peptide (257-264) on MHC class I molecules is a pivotal process in the adaptive immune response, leading to the recognition and elimination of cells perceived as foreign or cancerous.



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MHC Class I presentation pathway for OVA Peptide (257-264).

As illustrated, intracellular ovalbumin is processed by the proteasome into smaller peptide fragments, including SIINFEKL. These peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[6][15] Inside the ER, SIINFEKL is loaded onto the H-2Kb MHC class I molecule. This stable peptide-MHC complex is then transported to the surface of the antigen-presenting cell (APC) where it can be recognized by the T-cell receptor on a specific CD8+ T-cell, triggering an immune response.[16]

Experimental Protocols & Applications

OVA Peptide (257-264) is a versatile tool used in a variety of immunological assays. Its primary applications include cancer immunotherapy research, vaccine development, and studies of autoimmune diseases.[1]

In Vitro T-Cell Activation Assay

This protocol outlines a general method for stimulating splenocytes or purified CD8+ T-cells in vitro.

Objective: To measure the activation of OVA-specific T-cells (e.g., from OT-I transgenic mice) in response to peptide stimulation.

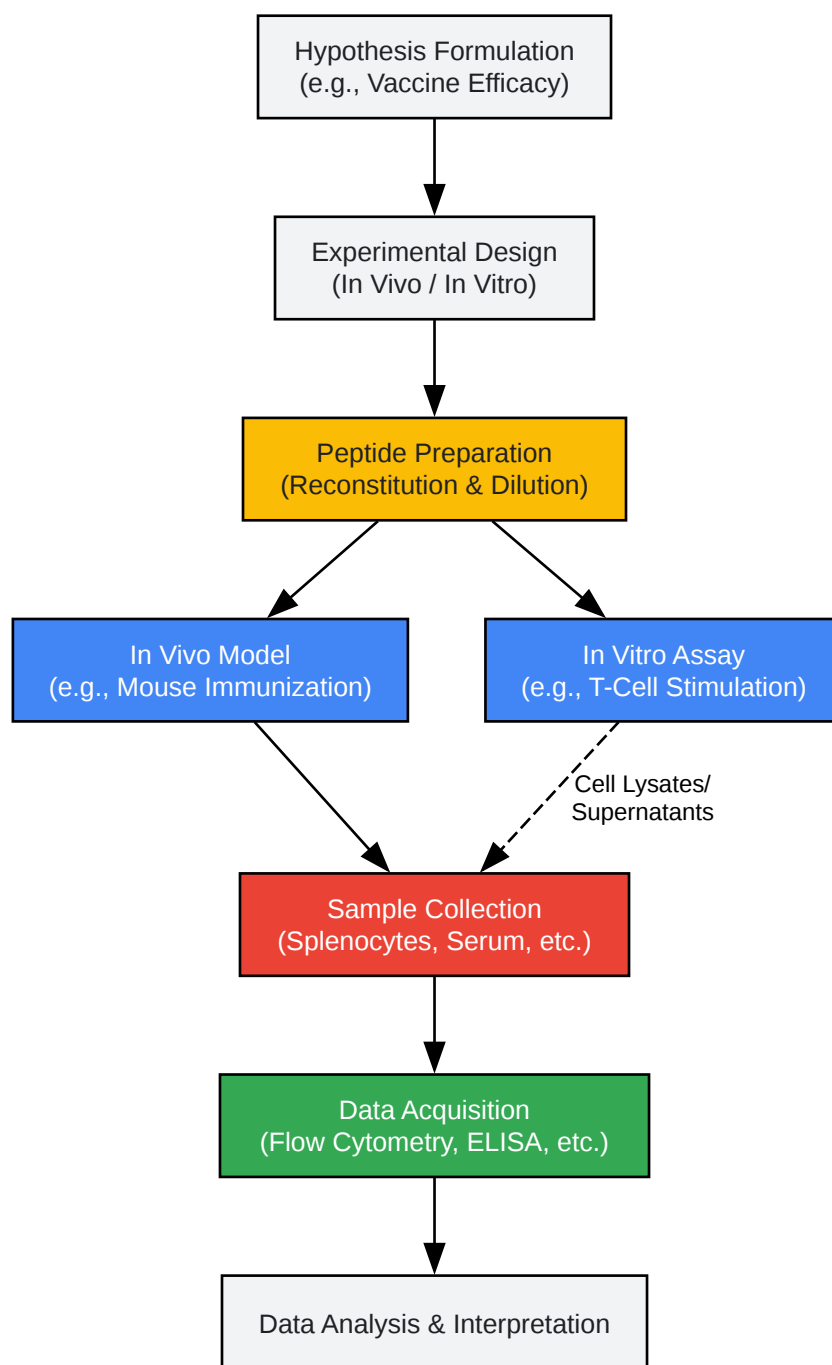
Methodology:

- **Cell Preparation:** Isolate splenocytes from an immunized mouse or an OT-I transgenic mouse. If desired, purify CD8+ T-cells using magnetic bead separation.
- **Peptide Pulsing (for APCs):** If using splenocytes, or co-culturing with APCs, incubate the APCs with varying concentrations of OVA Peptide (257-264) TFA (e.g., 0.1 ng/mL to 10 µg/mL) for 1-2 hours at 37°C to allow for peptide loading onto MHC class I molecules.
- **Co-culture:** Add the responder T-cells to the peptide-pulsed APCs or directly to wells containing the peptide if using purified T-cells with artificial APCs.
- **Incubation:** Culture the cells for 24-72 hours at 37°C in a CO2 incubator.

- Analysis: Assess T-cell activation through various methods:
 - Cytokine Production: Measure the concentration of cytokines like IFN- γ or TNF- α in the supernatant using ELISA or a multiplex bead array.[13]
 - Intracellular Cytokine Staining (ICS): Use flow cytometry to detect intracellular cytokine expression within the CD8+ T-cell population.[2][17]
 - Proliferation: Measure T-cell proliferation using assays such as CFSE dilution or BrdU incorporation.
 - Cytotoxicity Assay: Evaluate the ability of the activated T-cells to lyse target cells pulsed with the SIINFEKL peptide.[2]

General Experimental Workflow

The use of OVA Peptide (257-264) typically follows a structured workflow, from hypothesis to data analysis.



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Generalized experimental workflow using OVA Peptide (257-264).

This workflow highlights the central role of the peptide in both in vivo and in vitro arms of an immunological study. It is used to sensitize the immune system in animal models and as a critical reagent for ex vivo analysis of the resulting antigen-specific immune response.[8][14]

Conclusion

OVA Peptide (257-264) TFA is an indispensable reagent in immunology. Its well-defined characteristics and strong immunogenicity provide a robust system for investigating the complexities of T-cell-mediated immunity. This guide serves as a foundational resource for the effective application of this peptide in research and development.

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